molecular formula C15H15NOS B14633885 Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- CAS No. 56864-76-7

Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-

Cat. No.: B14633885
CAS No.: 56864-76-7
M. Wt: 257.4 g/mol
InChI Key: YALYZUWMFJIPSU-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-: is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional substituents including a methoxyphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of arylaldehydes, 2-aminobenzothiazole, and isatoic anhydride or β-naphthol or ethyl/methyl acetoacetate in the presence of a catalyst such as agar . This method is advantageous due to its high yields, short reaction times, and environmentally benign conditions.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like Fe3O4 nanoparticles, silica sulfuric acid, and ionic liquids has been reported to enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

Chemistry: Benzothiazole derivatives are extensively studied for their role as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules with potential biological activities .

Biology: In biological research, benzothiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. They have shown promise in inhibiting the growth of various cancer cell lines and pathogenic microorganisms .

Medicine: Medicinal chemistry has explored benzothiazole derivatives for their potential as therapeutic agents. They are being studied for their ability to modulate biological targets such as enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and rubber. Their unique chemical properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Benzothiazole: The parent compound without additional substituents.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    4-Methylbenzothiazole: A derivative with a methyl group at the 4-position.

Uniqueness: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and methyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

56864-76-7

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-2H-1,3-benzothiazole

InChI

InChI=1S/C15H15NOS/c1-16-13-5-3-4-6-14(13)18-15(16)11-7-9-12(17-2)10-8-11/h3-10,15H,1-2H3

InChI Key

YALYZUWMFJIPSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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